Cas no 139399-62-5 (3-Bromoquinolin-8-ol)

3-Bromoquinolin-8-ol is a brominated quinoline derivative characterized by the presence of a hydroxyl group at the 8-position and a bromine atom at the 3-position of the quinoline ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The bromine substituent enhances its reactivity in cross-coupling reactions, while the hydroxyl group allows for further functionalization or chelation with metal ions. Its well-defined structure and high purity make it suitable for research applications requiring precise molecular modifications. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
3-Bromoquinolin-8-ol structure
3-Bromoquinolin-8-ol structure
Product Name:3-Bromoquinolin-8-ol
CAS No:139399-62-5
MF:C9H6BrNO
MW:224.054041385651
MDL:MFCD16877649
CID:1016044
PubChem ID:384167
Update Time:2025-08-05

3-Bromoquinolin-8-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Bromoquinolin-8-ol
    • 3-Brom-chinolin-8-ol
    • 3-Bromo-8-quinolinol
    • 3-bromo-quinolin-8-ol
    • AC1L8MWK
    • c10-7-4-6-2-1-3-8(12)9(6)11-5-7
    • C9H6BrNO
    • CTK8C7130
    • h1-5,12
    • NCI60_026028
    • NSC673458
    • SureCN3385960
    • AS-41450
    • Z1269114800
    • DB-204502
    • SB70318
    • SCHEMBL3385960
    • CHEMBL1999179
    • NSC-673458
    • DTXSID80327646
    • InChI=1/C9H6BrNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12
    • AKOS022185488
    • EN300-137493
    • CS-0210831
    • 8-Quinolinol, 3-bromo-
    • MFCD16877649
    • 139399-62-5
    • AMY26126
    • MDL: MFCD16877649
    • Inchi: 1S/C9H6BrNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H
    • InChI Key: VYGIVXTVBNTOLP-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C2C(=CC=CC2=C1)O

Computed Properties

  • Exact Mass: 222.96328
  • Monoisotopic Mass: 222.96328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • PSA: 33.12

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3-Bromoquinolin-8-ol Suppliers

Amadis Chemical Company Limited
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(CAS:139399-62-5)3-Bromoquinolin-8-ol
Order Number:A850668
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:32
Price ($):2931.0
Email:sales@amadischem.com

3-Bromoquinolin-8-ol Related Literature

Additional information on 3-Bromoquinolin-8-ol

Research Brief on 3-Bromoquinolin-8-ol (CAS: 139399-62-5): Recent Advances and Applications in Chemical Biology and Medicine

3-Bromoquinolin-8-ol (CAS: 139399-62-5) is a halogenated quinoline derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including potential therapeutics for infectious diseases, cancer, and neurological disorders. Recent studies have explored its unique chemical properties, reactivity, and pharmacological potential, positioning it as a promising scaffold for drug discovery and development.

One of the most notable advancements in the research of 3-Bromoquinolin-8-ol is its role as a building block for the synthesis of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-Bromoquinolin-8-ol exhibit potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The study highlighted the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes, making it a valuable candidate for further optimization.

In the field of oncology, 3-Bromoquinolin-8-ol has shown promise as a precursor for the development of small-molecule inhibitors targeting protein kinases. Research published in Bioorganic & Medicinal Chemistry Letters in 2024 revealed that bromoquinoline-based compounds derived from 3-Bromoquinolin-8-ol exhibit selective inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. These findings suggest potential applications in cancer therapy, particularly for tumors with dysregulated CDK activity.

Another emerging area of interest is the use of 3-Bromoquinolin-8-ol in the synthesis of fluorescent probes for bioimaging. A recent study in ACS Chemical Biology (2024) reported the development of a bromoquinoline-based probe capable of selectively labeling lysosomes in live cells. This probe, derived from 3-Bromoquinolin-8-ol, offers high photostability and low cytotoxicity, making it a valuable tool for studying lysosomal dynamics in disease models.

The synthetic versatility of 3-Bromoquinolin-8-ol has also been explored in the context of metal-catalyzed cross-coupling reactions. A 2023 publication in Organic Letters detailed a palladium-catalyzed Suzuki-Miyaura coupling reaction using 3-Bromoquinolin-8-ol as a substrate, yielding a series of novel quinoline derivatives with potential pharmacological activities. This methodology expands the toolbox for medicinal chemists seeking to diversify the quinoline scaffold.

Despite these advancements, challenges remain in the optimization of 3-Bromoquinolin-8-ol-derived compounds for clinical applications. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Future research directions may include the development of prodrug strategies and formulation technologies to enhance the therapeutic potential of this compound class.

In conclusion, 3-Bromoquinolin-8-ol (CAS: 139399-62-5) continues to be a focal point of research in chemical biology and medicinal chemistry. Its diverse applications—from antimicrobial development to bioimaging—highlight its significance as a multifunctional scaffold. Ongoing studies are expected to further elucidate its mechanisms of action and expand its utility in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:139399-62-5)3-Bromoquinolin-8-ol
A850668
Purity:99%
Quantity:5g
Price ($):2931.0
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